An In-Depth Technical Guide to 2-(3-Chlorophenyl)ethylisothiocyanate: Structure, Properties, and Synthetic Methodologies
An In-Depth Technical Guide to 2-(3-Chlorophenyl)ethylisothiocyanate: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)ethylisothiocyanate, a halogenated derivative of the well-studied phenethyl isothiocyanate (PEITC). While specific experimental data for this particular isomer is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust guide for researchers. This guide covers the compound's chemical structure, predicted physicochemical properties, detailed synthetic protocols, and expected spectroscopic characteristics. Furthermore, it delves into the known biological activities of related chlorinated phenethyl isothiocyanates, providing a foundation for future research and drug development endeavors. All claims and protocols are supported by authoritative sources to ensure scientific integrity.
Introduction and Rationale
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. Phenethyl isothiocyanate (PEITC), found in cruciferous vegetables, has garnered significant attention for its potential chemopreventive and therapeutic properties. The introduction of a chlorine atom onto the phenyl ring, as in 2-(3-Chlorophenyl)ethylisothiocyanate, can significantly modulate the compound's lipophilicity, metabolic stability, and biological activity. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this specific chlorinated PEITC derivative.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 2-(3-Chlorophenyl)ethylisothiocyanate consists of a 3-chlorophenyl group attached to an ethylisothiocyanate moiety.
Chemical Structure
Caption: Chemical structure of 2-(3-Chlorophenyl)ethylisothiocyanate.
Physicochemical Properties
Due to the lack of specific experimental data for 2-(3-Chlorophenyl)ethylisothiocyanate, the following properties are predicted based on data from its isomers, 2-(4-Chlorophenyl)ethyl isothiocyanate and 3-Chlorophenyl isothiocyanate[1][2][3][4].
| Property | Predicted Value | Source of Analogy |
| Molecular Formula | C₉H₈ClNS | - |
| Molecular Weight | 197.69 g/mol | - |
| Appearance | Clear yellow liquid | [3] |
| Boiling Point | ~145 °C | [1][4] |
| Density | ~1.215 g/mL at 25 °C | [1][4] |
| Refractive Index | ~1.600 at 20 °C | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate. | [1] |
| CAS Number | Not assigned (as of February 2026) | - |
Synthesis and Purification
The most common and efficient method for the synthesis of isothiocyanates is from the corresponding primary amine.[5][6] The following protocol describes a general and reliable two-step, one-pot synthesis of 2-(3-Chlorophenyl)ethylisothiocyanate from 2-(3-chlorophenyl)ethylamine using carbon disulfide and a desulfurylating agent.
Synthetic Workflow
Caption: General workflow for the synthesis of 2-(3-Chlorophenyl)ethylisothiocyanate.
Detailed Experimental Protocol
This protocol is adapted from a general method for the preparation of isothiocyanates from primary amines.[5]
Materials:
-
2-(3-chlorophenyl)ethylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
To a stirred solution of 2-(3-chlorophenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
-
Desulfurization to the Isothiocyanate:
-
To the stirred suspension of the dithiocarbamate salt, add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(3-Chlorophenyl)ethylisothiocyanate.
-
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 2-(3-Chlorophenyl)ethylisothiocyanate based on general principles and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the ethyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 4H | Aromatic protons |
| ~3.8 | t | 2H | -CH₂-NCS |
| ~3.0 | t | 2H | Ar-CH₂- |
Note: The exact chemical shifts and coupling constants will depend on the solvent used for analysis.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the aromatic carbons, the two ethyl carbons, and the characteristic isothiocyanate carbon. The isothiocyanate carbon signal is often broad and may be of low intensity.[8][9][10]
| Chemical Shift (δ, ppm) | Assignment |
| ~125-140 | Aromatic carbons |
| ~130 | -N=C=S |
| ~45 | -CH₂-NCS |
| ~35 | Ar-CH₂- |
FTIR Spectroscopy
The infrared spectrum will be dominated by a strong, characteristic absorption band for the isothiocyanate group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100 | Strong, sharp | Asymmetric stretch of -N=C=S |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch |
| ~1400-1600 | Medium-Weak | Aromatic C=C stretch |
| ~700-800 | Strong | C-Cl stretch |
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.[11]
| m/z | Interpretation |
| 197/199 | Molecular ion ([M]⁺) with isotopic pattern for one chlorine atom |
| 139/141 | Loss of isothiocyanate group (-NCS) |
| 103 | Loss of CH₂NCS and chlorine |
| 91 | Tropylium ion (rearrangement) |
Biological Activity and Potential Applications
While specific studies on 2-(3-Chlorophenyl)ethylisothiocyanate are limited, the biological activities of PEITC and other halogenated derivatives provide a strong basis for potential applications.
-
Anticancer Activity: PEITC is known to exhibit anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[3][12] The addition of a chlorine atom may enhance these activities by increasing cellular uptake or altering interactions with biological targets.
-
Chemoprevention: Isothiocyanates are well-documented as chemopreventive agents, capable of modulating the metabolism of carcinogens.[11]
-
Antimicrobial Properties: Some isothiocyanates have shown antimicrobial activity against a range of pathogens.
Safety and Handling
Isothiocyanates are generally considered to be lachrymatory and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-(3-Chlorophenyl)ethylisothiocyanate. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of closely related compounds.
Conclusion
2-(3-Chlorophenyl)ethylisothiocyanate represents an interesting synthetic target for researchers in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its structure, predicted properties, and a reliable synthetic route. The information presented herein, based on established chemical principles and data from analogous compounds, should facilitate further investigation into the chemical and biological properties of this and related compounds.
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